1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N,N-diethyl-9-methyl-1-oxo-
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Overview
Description
1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N,N-diethyl-9-methyl-1-oxo- is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N,N-diethyl-9-methyl-1-oxo- involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the formation of cyclo-fused pyridazino[3,4-b]indoles can be achieved via hydrolysis of ester and carbamoyl residues followed by decarboxylation with concomitant aromatization of the pyridazine ring . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The selective oxidation of the indoline nucleus to indole.
Hydrolysis: Hydrolysis of ester and carbamoyl residues.
Decarboxylation: Decarboxylation with concomitant aromatization of the pyridazine ring.
Common reagents used in these reactions include hydrazine hydrate, phthalic anhydride, and methanesulfonic acid . Major products formed from these reactions include fused indole-pyridazine compounds .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Investigated for its role in cell biology and its potential as a therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and signaling pathways, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their anticancer properties.
Compared to these compounds, 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N,N-diethyl-9-methyl-1-oxo- exhibits unique structural features and specific biological activities that make it a valuable compound for research and development .
Properties
CAS No. |
184691-62-1 |
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Molecular Formula |
C17H21N3O2 |
Molecular Weight |
299.37 g/mol |
IUPAC Name |
N,N-diethyl-9-methyl-1-oxo-3,4-dihydro-2H-pyrido[3,4-b]indole-6-carboxamide |
InChI |
InChI=1S/C17H21N3O2/c1-4-20(5-2)17(22)11-6-7-14-13(10-11)12-8-9-18-16(21)15(12)19(14)3/h6-7,10H,4-5,8-9H2,1-3H3,(H,18,21) |
InChI Key |
HARYPGYPMQNJQP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)N(C3=C2CCNC3=O)C |
Origin of Product |
United States |
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